1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile
Overview
Description
1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile is a heterocyclic compound with the following chemical formula: C₉H₁₀O . It is also known by other names such as 4’-Methylacetophenone , p-Methylacetophenone , and 1-(4-Methylphenyl)ethanone . This compound belongs to the class of 1,2,4-triazole-containing scaffolds, which have significant pharmacological importance in drug discovery studies .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring with a nitrile group (–CN) and a ketone group (–C=O) attached to it. The methyl group (–CH₃) at the para position of the phenyl ring contributes to its unique properties . For a visual representation, refer to the 2D Mol file here.
Scientific Research Applications
Synthesis of Pyridine Derivatives
Research on 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile has led to the synthesis of new series of pyridine and fused pyridine derivatives. These derivatives are obtained through reactions involving arylidene malononitrile, ammonium acetate, and hydrazine hydrate, leading to various pyrido pyrimidine and naphthyridine derivatives, indicating the compound's versatility in synthesizing complex pyridine structures (Al-Issa, 2012).
Crystal Structure Determination
Another study focused on the synthesis of 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile derivatives, providing insights into their crystal structures. This research emphasizes the compound's role in facilitating the understanding of molecular configurations and interactions, which is crucial for the development of new materials and pharmaceuticals (Moustafa & Girgis, 2007).
Material Science Applications
Optical and Electronic Properties
Investigations into pyrazolo pyridine derivatives have revealed their potential in material science, particularly in the development of optical and electronic devices. These studies demonstrate the derivatives' structural, optical, and junction characteristics, highlighting their applications in semiconductors and photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Corrosion Inhibition
Copper Corrosion Inhibition
Aryl pyrazolo pyridine derivatives have been studied for their effectiveness as corrosion inhibitors for copper in acidic environments. These studies are pivotal for industries that require corrosion-resistant materials, showcasing the compound's practical applications beyond theoretical chemistry (Sudheer & Quraishi, 2015).
Properties
IUPAC Name |
1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-2-4-11(5-3-9)14-8-10(7-13)6-12(14)15/h2-5,10H,6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGYAEAQCQFKEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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